molecular formula C12H12N4O4S B10938754 4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B10938754
M. Wt: 308.32 g/mol
InChI Key: CCHFQIJNDOMXMP-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a nitrophenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable pyrazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the NF-kB inflammatory pathway by preventing the activation of key proteins involved in the pathway. Additionally, it may reduce endoplasmic reticulum stress and apoptosis in neuronal cells, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of a pyrazolo[1,5-a]pyrimidine core and a nitrophenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H12N4O4S/c17-16(18)10-2-4-11(5-3-10)21(19,20)15-9-1-8-14-12(15)6-7-13-14/h2-7H,1,8-9H2

InChI Key

CCHFQIJNDOMXMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=N2)N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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